Ac-Phe-Trp-OH

Vue d'ensemble

Description

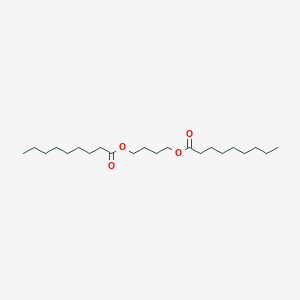

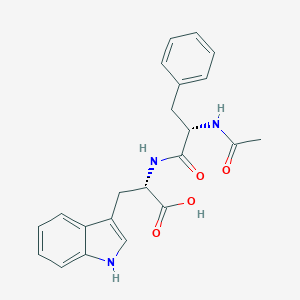

“Ac-Phe-Trp-OH” is a peptide that consists of two amino acids, phenylalanine (Phe) and tryptophan (Trp), with an acetyl group (Ac) at the N-terminus . It is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

Synthesis Analysis

The synthesis of peptides like “Ac-Phe-Trp-OH” can be achieved through a palladium-catalyzed C-H activation process . This method allows the formation of constrained peptides of different ring sizes, both in solution and on solid phase . The process involves the use of sequences having an iodo-aryl amino acid .Molecular Structure Analysis

The molecular weight of “Ac-Phe-Trp-OH” is 393.44 and its molecular formula is C₂₂H₂₃N₃O₄ . The peptide features a covalent bond between the tryptophan and phenylalanine residues .Chemical Reactions Analysis

The chemical reactivity of “Ac-Phe-Trp-OH” involves the formation of Schiff bases . The reaction occurs under physiological conditions and involves various carbonyl compounds with glycating ability .Physical And Chemical Properties Analysis

“Ac-Phe-Trp-OH” is a peptide with unique physico-chemical properties. It is often encountered in membrane proteins, especially at the level of the water/bilayer interface . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .Applications De Recherche Scientifique

Nanomedicine and Drug Delivery

The Ac-Phe-Trp-OH motif, particularly the Phe-Phe segment, is instrumental in the self-assembly of short peptides into nanostructures and hydrogels . These structures are highly relevant in nanomedicine, offering innovative solutions for drug delivery systems. The unique physicochemical properties of these nanostructures allow for targeted delivery of therapeutics, potentially increasing the efficacy and reducing side effects.

Biomaterials Development

Peptides containing the Ac-Phe-Trp-OH sequence can form the basis of biomaterials . These materials can be used to create scaffolds that support tissue regeneration or as part of biosensors that detect physiological changes with high specificity and sensitivity.

Therapeutic Paradigms

The self-assembling properties of peptides like Ac-Phe-Trp-OH lead to new therapeutic paradigms . For instance, they can be used to create structures that mimic the extracellular matrix, providing a platform for cell growth and differentiation in regenerative medicine.

Peptide Stapling

Ac-Phe-Trp-OH can be involved in peptide stapling, a process that stabilizes peptides into a specific conformation . This stabilization can enhance the peptide’s binding affinity and specificity towards its biological target, making it a valuable tool in therapeutic peptide design.

Protein-Protein Interaction Studies

The constrained structure of peptides containing Ac-Phe-Trp-OH can be used to study protein-protein interactions . These interactions are crucial for understanding cellular processes and can lead to the development of drugs that modulate these interactions for therapeutic benefit.

Laboratory Reagents

Peptides with the Ac-Phe-Trp-OH sequence are used as reagents in various laboratory applications . They can help in establishing relationships between proteins and other cellular components, which is essential for understanding cellular mechanisms and developing new treatments.

Orientations Futures

The future directions of “Ac-Phe-Trp-OH” and similar peptides could involve further exploration of their therapeutic potential. Peptides are attracting great attention as therapeutics due to their high selectivity, potency, and low toxicity . Moreover, the development of new synthetic strategies for the preparation of unique constrained peptides could open up new possibilities in peptide-based therapeutics .

Mécanisme D'action

Target of Action

Ac-Phe-Trp-OH is a peptide that primarily targets proteins and peptides in the body . The primary targets are the amino acids tryptophan (Trp) and phenylalanine (Phe), which play crucial roles in various biological processes .

Mode of Action

The compound interacts with its targets through a process known as C-H activation stapling . This process involves the formation of a covalent bond between the tryptophan and phenylalanine residues, resulting in unique constrained peptides . This interaction leads to changes in the structure and function of the targeted proteins and peptides .

Biochemical Pathways

The action of Ac-Phe-Trp-OH affects several biochemical pathways. One of the key pathways is the tryptophan biosynthetic pathway . The compound’s interaction with tryptophan can influence the production of proteins, hormones, and vitamins . Additionally, the compound’s interaction with phenylalanine can affect protein–protein interactions, which are fundamental in deciphering biological pathways .

Pharmacokinetics

Similar peptides have been shown to have good cell penetrability, stability, thermostability, and drug-like properties . These properties can impact the bioavailability of Ac-Phe-Trp-OH, influencing its effectiveness in the body.

Result of Action

The result of Ac-Phe-Trp-OH’s action at the molecular and cellular level is the formation of unique constrained peptides . These peptides have high degrees of specificity in their biological action . .

Action Environment

The action, efficacy, and stability of Ac-Phe-Trp-OH can be influenced by various environmental factors. For instance, the pH and temperature conditions can affect the compound’s reactivity with glycating carbonyl compounds . Additionally, the presence of other biomolecules can also influence the compound’s action .

Propriétés

IUPAC Name |

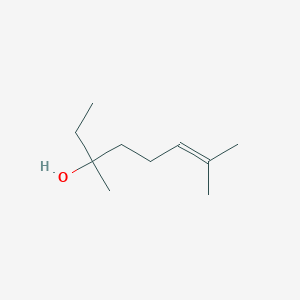

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,19-20,23H,11-12H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQOQFHEONRKLI-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.